螺-1-(3-苯基-4-氧代-2,3,5-噻唑)-4-(2,3-二苯基六氢)-1,2-苯并异恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

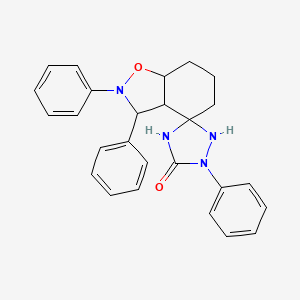

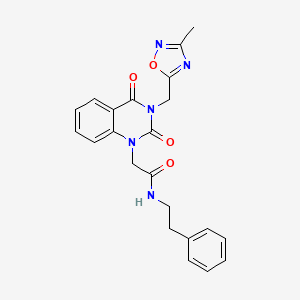

The compound "Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole" is a spiro compound, which is a class of organic compounds characterized by a unique structure where two rings are joined through one common atom. These compounds are of significant interest due to their complex molecular architecture and potential biological activities. The spiro compounds discussed in the provided papers include various derivatives synthesized through different methods, often involving cycloaddition reactions, and exhibit a range of properties and potential applications, including antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of spiro compounds typically involves cycloaddition reactions, which are reactions where two or more unsaturated molecules combine to form a cyclic adduct. For instance, the domino cycloaddition reactions of N-phenacylbenzothiazolium bromides with 3-phenacylideneoxindoles or ethyl 2-(2-oxoindolin-3-ylidene)acetates have been used to afford functionalized spiro compounds with high diastereoselectivity . Similarly, a three-component reaction involving N-phenacylbenzothiazolium bromides, aromatic aldehydes, and indane-1,3-dione has been employed to synthesize spiro derivatives . These methods highlight the versatility and efficiency of cycloaddition reactions in constructing complex spiro frameworks.

Molecular Structure Analysis

The molecular structure of spiro compounds is often elucidated using spectroscopic methods such as NMR and single-crystal X-ray diffraction. For example, the 1H NMR data and single-crystal structure analysis have been used to determine the predominant diastereoisomer of synthesized spiro compounds . The relative stereochemistry and regiochemistry of these compounds are crucial for understanding their potential biological activities and are typically confirmed through detailed structural analysis .

Chemical Reactions Analysis

Spiro compounds can participate in various chemical reactions due to their multiple functional groups and reactive centers. The papers provided discuss the synthesis of spiro compounds through 1,3-dipolar cycloaddition reactions, which involve the interaction of dipolarophiles with dipolar species to form five-membered rings . These reactions are highly diastereoselective and can be used to generate spiro compounds with specific configurations.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms within the spiro framework can lead to compounds with significant biological activities. For instance, some spiro compounds have been found to exhibit potent antioxidant activities and inhibitory capacity on lipid peroxidation, as well as antimicrobial activity against various bacterial strains . The antimycobacterial evaluation of certain spiroisoxazolidines has also been reported, with some compounds showing significant activity against Mycobacterium tuberculosis .

科学研究应用

合成与表征

- Poomathi 等人(2015 年)的一项研究描述了通过 1,3-偶极环加成反应合成螺并吲哚稠合吡咯烷和噻唑并吡咯烷苯并咪唑衍生物。这些化合物以良好的收率合成,其结构通过核磁共振、质谱和 X 射线衍射研究得到证实(Poomathi、Mayakrishnan、Muralidharan 和 Perumal,2015 年)。

- Mekala 等人(2013 年)的另一项研究合成了具有苯并恶唑基团的新型螺环化合物,然后筛选了它们的抗菌和抗炎活性(Mekala、Vodela 和 Gadegoni,2013 年)。

生物学评估

- Prasanna 等人(2010 年)对通过 1,3-偶极环加成合成的螺-吡咯并噻唑并恶唑吲哚进行了研究,并评估了它们对结核分枝杆菌的抗结核活性。一种化合物表现出显着的活性,比环丙沙星和异烟肼更有效(Prasanna、Balamurugan、Perumal、Yogeeswari 和 Sriram,2010 年)。

- Hafez 等人(2016 年)探索了噻吩并[3,2-d]嘧啶作为抗菌活性的新支架,合成了一系列螺环化合物并测试了它们对各种细菌和真菌的活性,一些化合物显示出有效的活性(Hafez、El-Gazzar 和 Zaki,2016 年)。

属性

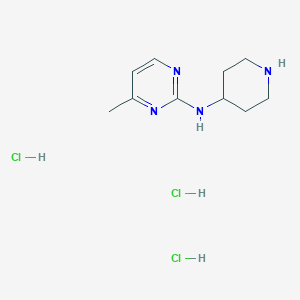

IUPAC Name |

2,2',3'-triphenylspiro[1,2,4-triazolidine-5,4'-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazole]-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c31-25-27-26(28-29(25)20-13-6-2-7-14-20)18-10-17-22-23(26)24(19-11-4-1-5-12-19)30(32-22)21-15-8-3-9-16-21/h1-9,11-16,22-24,28H,10,17-18H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLXJJQOWTZNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5(C1)NC(=O)N(N5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)

![N-(4-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3010057.png)

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)